molecular formula C21H29Cl3N2O3 B5397925 N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5397925
M. Wt: 463.8 g/mol
InChI Key: FRFHRZLFRHNHKW-UHFFFAOYSA-N
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Description

N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a morpholine ring, a phenylmethoxy group, and a chloro-methoxy substituted aromatic ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3.2ClH/c1-25-20-14-18(15-23-7-8-24-9-11-26-12-10-24)13-19(22)21(20)27-16-17-5-3-2-4-6-17;;/h2-6,13-14,23H,7-12,15-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFHRZLFRHNHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps One common approach is to start with the preparation of the aromatic ring with the desired substitutions

The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by the morpholine moiety. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-phenylmethoxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chloro group with an amine can produce an amino derivative.

Scientific Research Applications

N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to

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